2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide
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Overview
Description
2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, an anilino group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide typically involves multiple steps. One common method starts with the bromination of aniline derivatives to introduce the bromine atom. This is followed by the formation of the benzamide structure through amide bond formation reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amide bond formation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The bromine atom and anilino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N,N-dimethylaniline
- 2-bromoaniline
- 2-bromo-N,N-dimethylbenzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
359435-83-9 |
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Molecular Formula |
C27H29BrN2O2 |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C27H29BrN2O2/c1-18(2)17-30(27(32)22-15-8-9-16-23(22)28)25(21-13-6-5-7-14-21)26(31)29-24-19(3)11-10-12-20(24)4/h5-16,18,25H,17H2,1-4H3,(H,29,31) |
InChI Key |
DKYJGQSKPFJYGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)N(CC(C)C)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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